5-Sulfamoylpentane-1-sulfonyl chloride
Overview
Description
5-Sulfamoylpentane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C5H12ClNO4S2 and its molecular weight is 249.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Activation in Medicinal Chemistry
5-Sulfamoylpentane-1-sulfonyl chloride is utilized in medicinal chemistry through single electron reduction and activation by silyl radicals. This enables the direct access to aliphatic sulfonamides from alkenes, a process significant for late-stage functionalization in drug development (Hell et al., 2019).
Synthesis of Sulfonyl Fluoride Reagents
The compound plays a role in the development of new fluorosulfonylation reagents, like 1-bromoethene-1-sulfonyl fluoride, which are pivotal in the regioselective synthesis of 5-sulfonylfluoro isoxazoles. These reagents are essential for creating functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Copper-Catalyzed Sulfonylation
Copper-catalyzed direct C-H bond sulfonylation using arylsulfonyl chlorides, including this compound, demonstrates its application in organic synthesis. This method is notable for its specificity and functional group tolerance (Liang et al., 2015).
Anticancer Compound Synthesis
This chemical is key in synthesizing compounds with potential anticancer activity. For instance, 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione shows significant anticarcinogenic activity against specific cancer cell lines (Miao, Yan, & Zhao, 2010).
Palladium-Catalyzed Synthesis
In the synthesis of sulfonyl-containing functional groups, this compound is involved in the palladium-catalyzed formation of ammonium sulfinates from aryl halides. This process highlights its role in creating diverse sulfonyl derivatives (Emmett, Hayter, & Willis, 2014).
SuFEx Click Chemistry
The compound is integral to sulfur(VI) fluoride exchange (SuFEx) click chemistry, a method gaining traction for its efficiency and versatility in synthesizing sulfonamides and other derivatives (Dong, Krasnova, Finn, & Sharpless, 2014).
Analytical Chemistry Applications
It serves as a derivatization reagent in analytical chemistry, particularly for the analysis of amines. The use of similar sulfonyl chlorides provides a facile pathway for creating stable sulfonamides, crucial for high-performance liquid chromatography (HPLC) analysis (Feng et al., 2002).
Metabolome Analysis
In the field of metabolomics, derivatives of this compound are used for triplex isotope labeling in liquid chromatography mass spectrometry, enhancing the analysis of the amine- and phenol-containing submetabolome (Zhou, Guo, & Li, 2013).
Catalysis in Organic Reactions
It is also used in the synthesis of novel ionic liquids for catalysis in organic reactions, such as the tandem Knoevenagel–Michael reaction, demonstrating its versatility in synthetic chemistry (Moosavi-Zare et al., 2013).
Ruthenium-Catalyzed Sulfonylation
In a similar vein, this compound is utilized in ruthenium-catalyzed remote sulfonylation of N-Aryl-2-aminopyridines, a method crucial for selective and efficient synthesis in organic chemistry (Ramesh & Jeganmohan, 2017).
Radical Generation in Organic Synthesis
The compound is essential in the generation and control of sulfonyl radicals, particularly in the sulfonylation and sulfonamidation of alkenes. This represents a significant advancement in redox-neutral organic synthesis (Zhang et al., 2021).
Postsynthetic Modification of MOFs
Its application extends to the postsynthetic modification of Metal-Organic Frameworks (MOFs), where sulfonyl chlorides are used to introduce sulfonamide functionalities into MOF frameworks (Klinkebiel et al., 2014).
Properties
IUPAC Name |
5-sulfamoylpentane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO4S2/c6-12(8,9)4-2-1-3-5-13(7,10)11/h1-5H2,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVPMJXXTQASSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)N)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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